Benzimidazole, 2-[1-(4-isopropylbenzyl)ethyl]-
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Overview
Description
2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE is an organic compound that belongs to the benzimidazole class of compounds It is characterized by the presence of a benzimidazole ring system substituted with an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-isopropylbenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the isopropyl position .
Scientific Research Applications
2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the isopropyl group.
2-(4-Methylphenyl)benzimidazole: Similar structure with a methyl group instead of an isopropyl group.
2-(4-Chlorophenyl)benzimidazole: Similar structure with a chlorine atom instead of an isopropyl group.
Uniqueness
2-[2-(4-ISOPROPYLPHENYL)-1-METHYLETHYL]-1H-1,3-BENZIMIDAZOLE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C19H22N2 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2/c1-13(2)16-10-8-15(9-11-16)12-14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
InChI Key |
NIKWHQDWIZVSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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